Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate is a complex organic compound that features a combination of triazoloquinoline and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate typically involves multiple steps:
Formation of the Triazoloquinoline Core: This step involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol in the presence of anhydrous potassium carbonate in DMF (dimethylformamide) as a solvent.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where the appropriate thiophene derivative is reacted with the triazoloquinoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and triazoloquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target microbial enzymes or proteins, disrupting their normal function.
Pathways Involved: It may interfere with DNA replication or protein synthesis in microbes, leading to their inhibition or death.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar triazoloquinoline core and have been studied for their antimicrobial and antiviral activities.
Thiazole Derivatives: Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial and antiviral properties.
Uniqueness
Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate is unique due to its specific combination of triazoloquinoline and thiophene moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H22N4O3S2 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H22N4O3S2/c1-5-29-21(28)19-13(3)14(4)31-20(19)23-18(27)11-30-22-25-24-17-10-12(2)15-8-6-7-9-16(15)26(17)22/h6-10H,5,11H2,1-4H3,(H,23,27) |
InChI Key |
OPCYKSGTUGJDRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C |
Origin of Product |
United States |
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